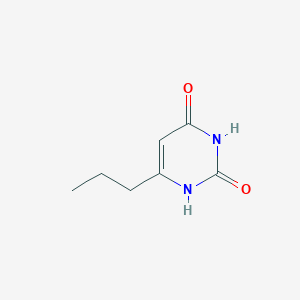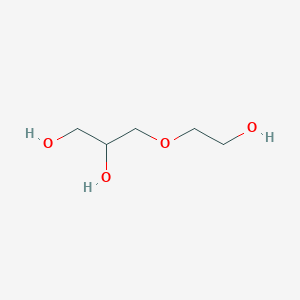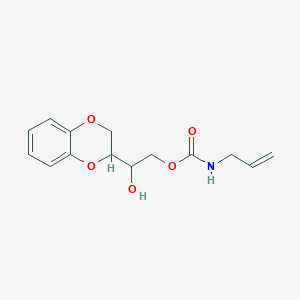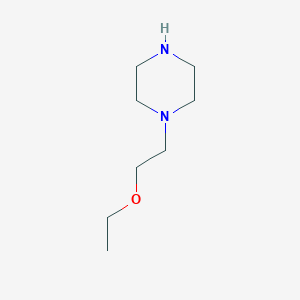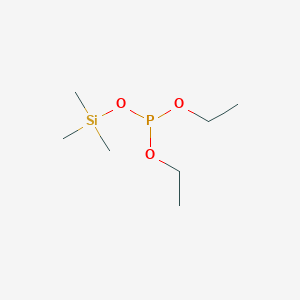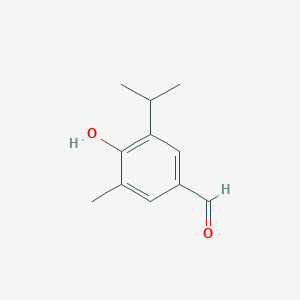
4-Hydroxy-5-isopropyl-3-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-5-isopropyl-3-methylbenzaldehyde, also known as hinokitiol, is a natural compound found in the heartwood of various trees, including the Hinoki cypress tree. Hinokitiol has been extensively studied for its various biological activities, including its antimicrobial, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, inhibiting the production of pro-inflammatory cytokines, and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Hinokitiol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, including antibiotic-resistant strains. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Hinokitiol has several advantages for lab experiments. It is a natural compound and is therefore readily available. It has also been extensively studied, and its biological activities are well-documented. However, 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde also has limitations for lab experiments. It is difficult to obtain in large quantities, and its synthesis can be complex. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde research. One area of research is the development of new synthesis methods to produce 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde in larger quantities. Another area of research is the study of 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde's effects on the human microbiome. Additionally, 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde's potential as a natural preservative in the food and cosmetic industries is an area of interest. Finally, the development of 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde-based therapies for the treatment of cancer and inflammatory diseases is an area of ongoing research.
Conclusion:
In conclusion, 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde is a natural compound with a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its mechanism of action is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms, inhibiting the production of pro-inflammatory cytokines, and inducing apoptosis in cancer cells. Hinokitiol has several advantages for lab experiments, including its availability and well-documented biological activities, but also has limitations due to its difficult synthesis and incomplete understanding of its mechanism of action. Ongoing research is focused on developing new synthesis methods, studying 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde's effects on the human microbiome, and developing 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde-based therapies for the treatment of cancer and inflammatory diseases.
Synthesemethoden
Hinokitiol can be synthesized through a variety of methods, including the oxidation of β-thujaplicin, which is a major component of the Hinoki cypress tree. Other methods include the oxidation of α-pinene, which is a major component of turpentine oil, and the methylation of 2,4-dihydroxybenzaldehyde.
Wissenschaftliche Forschungsanwendungen
Hinokitiol has been extensively studied for its various biological activities. It has been shown to have antimicrobial activity against a wide range of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Hydroxy-5-isopropyl-3-methylbenzaldehyde has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
10537-41-4 |
|---|---|
Produktname |
4-Hydroxy-5-isopropyl-3-methylbenzaldehyde |
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
4-hydroxy-3-methyl-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H14O2/c1-7(2)10-5-9(6-12)4-8(3)11(10)13/h4-7,13H,1-3H3 |
InChI-Schlüssel |
MZGYHGQVVFEMIG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C(C)C)C=O |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C(C)C)C=O |
Andere CAS-Nummern |
10537-41-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



